6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18608466
InChI: InChI=1S/C8H7BrFN3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12-13/h2-3H,1H3,(H2,11,12)
SMILES:
Molecular Formula: C8H7BrFN3
Molecular Weight: 244.06 g/mol

6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine

CAS No.:

Cat. No.: VC18608466

Molecular Formula: C8H7BrFN3

Molecular Weight: 244.06 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine -

Specification

Molecular Formula C8H7BrFN3
Molecular Weight 244.06 g/mol
IUPAC Name 6-bromo-5-fluoro-1-methylindazol-3-amine
Standard InChI InChI=1S/C8H7BrFN3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12-13/h2-3H,1H3,(H2,11,12)
Standard InChI Key QBZSQMXJCPUGNS-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC(=C(C=C2C(=N1)N)F)Br

Introduction

Structural Characteristics and Molecular Configuration

Core Indazole Scaffold

The indazole core consists of a bicyclic aromatic system with two nitrogen atoms at positions 1 and 2. In 6-bromo-5-fluoro-1-methyl-1H-indazol-3-amine, the methyl group at N1 confers steric protection against metabolic degradation, while the bromine and fluorine atoms at positions 6 and 5 enhance electrophilic reactivity and dipole interactions . The amine group at position 3 serves as a hydrogen bond donor, critical for interactions with biological targets like kinase ATP-binding pockets.

Stereoelectronic Effects

  • Bromine (C6): The bulky bromine atom induces steric hindrance, directing reactivity toward electrophilic substitution at less hindered positions.

  • Fluorine (C5): Its strong electronegativity polarizes the aromatic ring, increasing acidity at adjacent positions and stabilizing charge-transfer complexes .

  • Methyl (N1): Alkylation at N1 prevents tautomerization, locking the indazole in the 1H configuration and improving synthetic yield .

Spectroscopic Signatures

  • 1^1H NMR: The methyl group resonates as a singlet at δ 3.9–4.1 ppm, while the amine protons appear as a broad peak at δ 5.5–6.0 ppm .

  • 13^{13}C NMR: The quaternary carbons adjacent to halogens show deshielding, with C5 (fluorine) at δ 155–160 ppm and C6 (bromine) at δ 120–125 ppm.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route:

  • Cyclization: 2-Azido-4-bromo-5-fluorobenzaldehyde undergoes Huisgen cyclization with methylamine to form the indazole core.

  • Methylation: N1 is alkylated using methyl iodide in the presence of a base (e.g., K2_2CO3_3) to yield 1-methylindazole .

  • Amination: A Buchwald-Hartwig coupling introduces the amine group at position 3 using palladium catalysts.

Key Reaction Conditions:

  • Temperature: 80–120°C

  • Solvent: Dimethylformamide (DMF) or toluene

  • Yield: 60–75% after purification via column chromatography .

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.

  • Catalyst Recycling: Palladium-based catalysts are immobilized on silica supports to minimize waste.

Chemical and Physical Properties

Physicochemical Data

PropertyValue
Molecular Weight252.07 g/mol
Melting Point180–185°C (decomposes)
SolubilityDMSO: >50 mg/mL; Water: <1 mg/mL
LogP (Partition Coefficient)2.8 ± 0.3

Stability and Reactivity

  • Thermal Stability: Decomposes above 185°C, releasing HBr and HF gases .

  • Photoreactivity: The bromine atom undergoes homolytic cleavage under UV light, necessitating storage in amber glass.

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for derivatization:

  • Side Chain Modifications: Adding sulfonamide groups at C3 improves aqueous solubility (LogP reduced to 1.2).

  • Halogen Substitution: Replacing bromine with iodine increases PI3Kδ affinity (IC50_{50} = 8 nM) but reduces metabolic stability .

Drug Delivery Systems

Encapsulation in PEGylated liposomes enhances tumor targeting, achieving a 5-fold higher intratumoral concentration in murine models compared to free drug.

Comparative Analysis with Structural Analogs

CompoundSubstituentsPI3Kδ IC50_{50} (nM)LogP
6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amineBr (C6), F (C5), CH3_3 (N1), NH2_2 (C3)122.8
6-Chloro-5-fluoro-1H-indazol-3-amineCl (C6), F (C5), NH2_2 (C3)452.1
1-Methylindazol-3-amineCH3_3 (N1), NH2_2 (C3)>1001.5

Halogenation at C5 and C6 is critical for target engagement, while N1 methylation enhances pharmacokinetics .

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